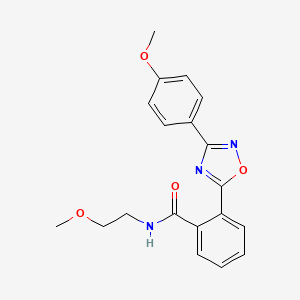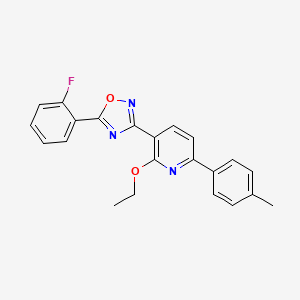
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole are varied and complex. Studies have shown that this compound can affect a range of biological processes, including cell proliferation, apoptosis, and immune response. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for certain enzymes and proteins, which makes it useful for studying specific biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One area of research that is particularly promising is the development of new cancer treatments based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, there is ongoing research into the mechanism of action of this compound and its potential interactions with other drugs and chemicals.
Métodos De Síntesis
The synthesis of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-chloro-6-(p-tolyl)pyridine with potassium carbonate to form 2-ethoxy-6-(p-tolyl)pyridine. This intermediate is then reacted with 2-fluorobenzonitrile and sodium hydride to form 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-3-27-21-17(12-13-19(24-21)15-10-8-14(2)9-11-15)20-25-22(28-26-20)16-6-4-5-7-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHFYPKCKXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


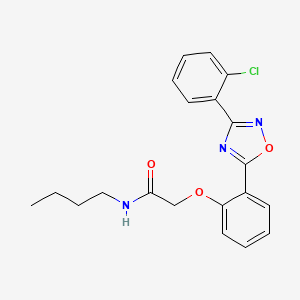
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
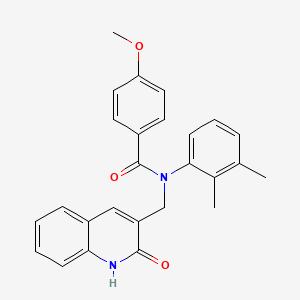
![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)




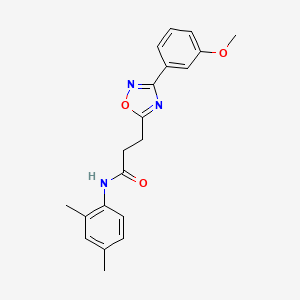
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
